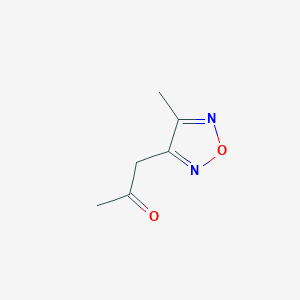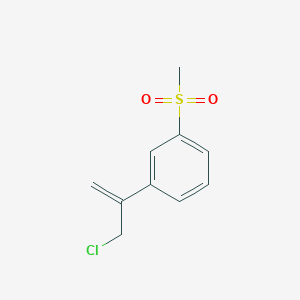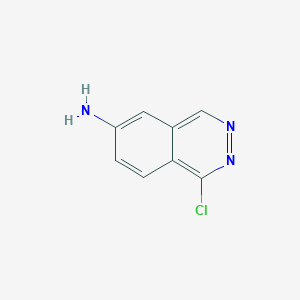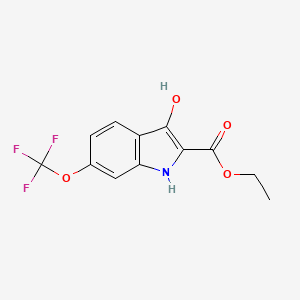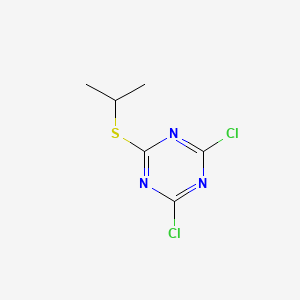
2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine is a chemical compound belonging to the class of 1,3,5-triazines. This compound is characterized by the presence of two chlorine atoms and a propan-2-ylsulfanyl group attached to the triazine ring. 1,3,5-Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science .
Métodos De Preparación
The synthesis of 2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride. The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and the presence of an excess of the corresponding amine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yields and purity .
Análisis De Reacciones Químicas
2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding triazine derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine has several scientific research applications:
Agriculture: It is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Pharmaceuticals: The compound is explored for its potential antitumor and antimicrobial properties.
Materials Science: It is used in the synthesis of polymer photostabilizers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine involves the inhibition of specific enzymes or pathways in target organisms. For example, in herbicidal applications, it may inhibit photosynthesis by targeting photosystem II . In pharmaceutical applications, it may interfere with DNA synthesis or protein function in microbial or cancer cells .
Comparación Con Compuestos Similares
2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine can be compared with other similar compounds such as:
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of reactive dyes and herbicides.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Explored for its antimicrobial properties.
2,4-Dichloro-6-ethylthio-1,3,5-triazine: Used in the development of herbicides and fungicides.
These compounds share the triazine core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
30894-60-1 |
|---|---|
Fórmula molecular |
C6H7Cl2N3S |
Peso molecular |
224.11 g/mol |
Nombre IUPAC |
2,4-dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine |
InChI |
InChI=1S/C6H7Cl2N3S/c1-3(2)12-6-10-4(7)9-5(8)11-6/h3H,1-2H3 |
Clave InChI |
XPBYMVFXDJZOAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=NC(=NC(=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


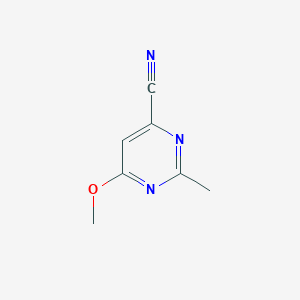

![Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)
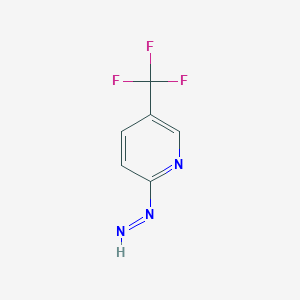
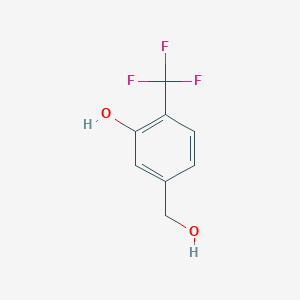
![N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine](/img/structure/B13116850.png)
![8-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B13116854.png)

